S-acetyl-PEG20-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

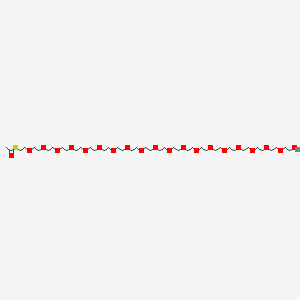

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84O21S/c1-42(44)64-41-40-63-39-38-62-37-36-61-35-34-60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-52-17-16-51-15-14-50-13-12-49-11-10-48-9-8-47-7-6-46-5-4-45-3-2-43/h43H,2-41H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLOXZSLDIIXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O21S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to S-acetyl-PEG20-alcohol: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG20-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands necessary for inducing protein degradation.

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols and visual diagrams to facilitate its use in research and drug development.

Chemical Properties and Structure

This compound is a monodisperse PEG derivative consisting of 20 ethylene (B1197577) glycol units. One terminus of the PEG chain is functionalized with a primary alcohol (-OH), while the other is capped with an S-acetyl group (-S-C(O)CH3). The S-acetyl group serves as a protected thiol, which can be selectively deprotected to reveal a reactive sulfhydryl group (-SH). This dual functionality allows for the sequential conjugation of two different molecules.

The PEG backbone imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the molecules it is attached to.[1] Long-chain PEGs, like PEG20, can enhance the aqueous solubility of hydrophobic molecules and improve their pharmacokinetic profiles.[2]

Tabulated Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C42H84O21S | [3] |

| Molecular Weight | 957.17 g/mol | [3] |

| Appearance | White to off-white waxy solid | Inferred from similar long-chain PEG compounds. |

| Solubility | Soluble in water and most organic solvents (e.g., DCM, DMF, DMSO, ethanol).[1] | General property of PEG derivatives. |

| Purity | Typically ≥95% or ≥98% | [4][5] |

| Storage | Recommended storage at -20°C.[6] | To prevent degradation. |

Experimental Protocols

Deprotection of the S-acetyl Group to a Thiol

The primary utility of the S-acetyl group is as a stable protecting group for a thiol. The thiol can be readily deprotected under basic conditions, most commonly using a base such as hydroxylamine (B1172632) or sodium hydroxide.

Materials:

-

This compound

-

Anhydrous methanol (B129727) or ethanol (B145695)

-

Hydroxylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (argon or nitrogen).

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and DIPEA (1.5 equivalents) in methanol or a dilute aqueous solution of NaOH (e.g., 0.5 M).

-

Add the basic solution to the this compound solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected PEG20-thiol-alcohol. The product can be further purified by column chromatography if necessary.

Characterization of PEG Derivatives

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for confirming the structure of PEG derivatives.

-

Expected ¹H NMR Spectral Features for this compound (in CDCl₃):

-

~3.64 ppm (s, ~80H): A large singlet corresponding to the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG backbone.[7]

-

~3.70 - 3.55 ppm (m, 8H): Multiplets for the methylene groups adjacent to the terminal alcohol and the thioester.

-

~3.10 ppm (t, 2H): A triplet for the methylene group adjacent to the sulfur atom (-CH₂-S-).

-

~2.32 ppm (s, 3H): A singlet for the methyl protons of the acetyl group (-S-C(O)CH₃).

-

A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.

-

b) Mass Spectrometry (MS):

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound. The spectrum would be expected to show a peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺.

Synthesis of a PROTAC using this compound (Illustrative Example)

This protocol outlines a general workflow for synthesizing a PROTAC where the this compound linker is first conjugated to a warhead (targeting the protein of interest) and then to an E3 ligase ligand.

Step 1: Conjugation of the Warhead to the Alcohol Terminus

This typically involves an esterification or etherification reaction. Here, an example of esterification is provided.

Materials:

-

Warhead with a carboxylic acid functionality

-

This compound

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the warhead-COOH (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Add DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0°C and add DCC or EDC (1.2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain the warhead-PEG20-S-acetyl conjugate.

Step 2: Deprotection of the S-acetyl Group

Follow the deprotection protocol described in section 1.

Step 3: Conjugation of the E3 Ligase Ligand to the Thiol Terminus

This step often involves a Michael addition reaction with a maleimide-functionalized E3 ligase ligand.

Materials:

-

Warhead-PEG20-SH

-

E3 ligase ligand with a maleimide (B117702) group

-

Anhydrous DMF or a suitable buffer

Procedure:

-

Dissolve the warhead-PEG20-SH (1 equivalent) and the maleimide-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent.

-

Stir the reaction mixture at room temperature. The reaction is often rapid.

-

Monitor the reaction by LC-MS.

-

Once complete, the final PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a PROTAC, which utilizes this compound as a linker, within the Ubiquitin-Proteasome System.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows involving this compound.

1. Deprotection of this compound

Caption: Workflow for the deprotection of this compound.

2. General PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery, particularly for the development of PROTACs. Its well-defined structure, favorable physicochemical properties conferred by the PEG backbone, and dual-functional handles make it an attractive linker for conjugating different molecular entities. The straightforward deprotection of the S-acetyl group to a reactive thiol allows for efficient and controlled synthesis of complex biomolecules. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively utilize this compound in their research endeavors.

References

- 1. Physical and chemical properties and safety application elements of polyethylene glycol PEG - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 2. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. S-乙酰基-PEG20-醇 | this compound | PROTAC linker | 美国InvivoChem [invivochem.cn]

- 5. S-acetyl-PEG12-alcohol | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of S-acetyl-PEG20-alcohol

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and purification of S-acetyl-PEG20-alcohol, a heterobifunctional linker critical in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the field of drug development and bioconjugation.

Introduction

This compound is a valuable chemical entity characterized by a polyethylene (B3416737) glycol (PEG) spacer of twenty ethylene (B1197577) glycol units, terminating in a hydroxyl group at one end and a protected thiol (as a thioacetate) at the other. The PEG linker imparts favorable pharmacokinetic properties, including enhanced solubility and extended plasma half-life, to conjugated molecules. The thioacetate (B1230152) group serves as a stable precursor to a reactive thiol, which can be deprotected under mild basic conditions to facilitate conjugation to various substrates. The terminal hydroxyl group offers a versatile handle for further chemical modification. Given the increasing importance of PEGylated linkers in modern drug design, a reliable and well-documented protocol for the synthesis and purification of this compound is of significant interest to the scientific community.

Synthesis of this compound

The synthesis of this compound from commercially available PEG20-diol is a two-step process. The first step involves the selective monotosylation of one of the terminal hydroxyl groups of the PEG-diol. The second step is a nucleophilic substitution of the tosyl group with potassium thioacetate to yield the final product.

Experimental Protocol: Synthesis

Step 1: Monotosylation of PEG20-diol

-

To a solution of PEG20-diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and pyridine (B92270) (3 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM/methanol (B129727) (9:1 v/v).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG20-alcohol.

Step 2: Thioacetylation of Mono-tosylated PEG20-alcohol

-

Dissolve the crude mono-tosylated PEG20-alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add potassium thioacetate (3 equivalents) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC (DCM/methanol, 95:5 v/v).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (B1210297) (3 x 75 mL).

-

Combine the organic layers and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Purification of this compound

The purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and excess reagents. Due to the polar nature of PEGylated compounds, column chromatography using silica (B1680970) gel with a polar solvent system is an effective method for purification.

Experimental Protocol: Purification

-

Prepare a silica gel slurry in the initial eluent (e.g., 98:2 DCM/methanol).

-

Pack a glass column with the silica gel slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of methanol in DCM, starting from 2% methanol and gradually increasing to 10% methanol. The specific gradient will depend on the separation observed by TLC.

-

Collect fractions and monitor the elution of the product using TLC with visualization under a UV lamp (if applicable) and/or by staining with potassium permanganate (B83412) solution.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound as a clear, viscous oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical synthesis and purification of this compound.

| Parameter | Step 1: Monotosylation | Step 2: Thioacetylation | Purification |

| Starting Material | PEG20-diol | Mono-tosylated PEG20-alcohol | Crude this compound |

| Mass of Starting Material | 10.0 g | ~11.0 g | ~10.5 g |

| Molar Equivalents | 1.0 | 1.0 | N/A |

| Key Reagents | p-TsCl (1.1 eq), Pyridine (3.0 eq) | KSAc (3.0 eq) | Silica Gel, DCM, Methanol |

| Reaction/Process Time | 17 hours | 12 hours | 4-6 hours |

| Yield (Mass) | ~11.0 g (crude) | ~10.5 g (crude) | 8.5 g (pure) |

| Yield (Percentage) | ~95% (crude) | ~90% (crude) | ~80% (overall from crude thioacetate) |

| Purity (by HPLC) | N/A | ~85% | >98% |

Conclusion

This technical guide outlines a reproducible and efficient method for the synthesis and purification of this compound. The described two-step synthesis followed by silica gel chromatography provides a high-purity product suitable for demanding applications in bioconjugation and drug delivery. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the field, enabling the reliable production of this important chemical linker. Further optimization of reaction conditions and purification parameters may be performed to suit specific laboratory settings and scales.

An In-depth Technical Guide to Thiol Modification using S-acetyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for utilizing S-acetyl-PEG20-alcohol in the targeted modification of thiol groups. This versatile reagent offers a robust method for introducing a hydrophilic polyethylene (B3416737) glycol (PEG) linker to proteins, peptides, and other biomolecules through a stable thioether bond.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components:

-

S-acetyl Group: A protected thiol group that remains stable under various conditions, preventing premature oxidation or side reactions. This protecting group can be efficiently removed in situ to reveal a reactive thiol.

-

PEG20 Linker: A polyethylene glycol chain consisting of 20 ethylene (B1197577) glycol units. The PEG linker imparts increased hydrophilicity, solubility, and stability to the modified molecule. It can also reduce immunogenicity and improve pharmacokinetic profiles in therapeutic applications.

-

Terminal Alcohol: A hydroxyl group that can be used for further conjugation or to modulate the overall physicochemical properties of the linker.

The strategic design of this molecule allows for a two-step modification process: deprotection of the acetyl group followed by the reaction of the exposed thiol with a target molecule.

Mechanism of Action for Thiol Modification

The core mechanism of thiol modification using this compound involves a transthioesterification reaction . This process can be broken down into two main stages:

Stage 1: Deprotection of the S-acetyl Group

The S-acetyl group is typically removed under mild basic conditions or through the use of a deacylating agent such as hydroxylamine (B1172632). The most common method involves increasing the pH to facilitate the attack of a hydroxide (B78521) ion or another nucleophile on the carbonyl carbon of the thioester. This leads to the cleavage of the thioester bond and the generation of a free thiolate anion on the PEG linker.

Stage 2: Nucleophilic Attack and Thioether Bond Formation

The newly generated, highly nucleophilic thiolate on the PEG linker can then react with an electrophilic thiol-reactive group on the target molecule. A common strategy involves the reaction with a maleimide-functionalized protein or peptide. The thiolate attacks the double bond of the maleimide (B117702) in a Michael addition reaction, resulting in the formation of a stable, covalent thioether bond.

Quantitative Data

The efficiency and kinetics of thiol modification can be influenced by several factors, including pH, temperature, reactant concentrations, and the specific nature of the target molecule. While specific data for this compound is not extensively published, the following table summarizes typical quantitative parameters for similar S-acetylated PEGylation reagents.

| Parameter | Typical Value/Range | Conditions | Analytical Method |

| Deprotection Time | 30 min - 2 hours | pH 7.5-8.5, Room Temperature | Ellman's Reagent Assay |

| Modification Efficiency | 70-95% | 10-20 fold molar excess of PEG reagent | SDS-PAGE, Mass Spectrometry |

| Reaction pH | 7.0 - 8.0 | Phosphate or Bicarbonate Buffer | pH meter |

| Stability of S-acetyl group | Stable at pH < 6.5 | Aqueous Buffer | HPLC |

| Stability of Thioether Bond | Highly Stable | Physiological Conditions | Mass Spectrometry |

Experimental Protocols

The following section provides a detailed, representative protocol for the modification of a thiol-reactive protein with this compound.

Materials

-

This compound

-

Maleimide-activated protein (or other thiol-reactive target)

-

Deacetylation Buffer: 50 mM Phosphate buffer, 25 mM EDTA, pH 7.5

-

Hydroxylamine hydrochloride solution (0.5 M in deacetylation buffer)

-

Conjugation Buffer: 50 mM Phosphate buffer, 10 mM EDTA, pH 7.2

-

Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Analytical equipment: SDS-PAGE, Mass Spectrometer, UV-Vis Spectrophotometer

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or directly in the Deacetylation Buffer.

-

Prepare a stock solution of the maleimide-activated protein in the Conjugation Buffer. The concentration will depend on the specific protein.

-

-

Deprotection of this compound:

-

In a microcentrifuge tube, mix the this compound solution with the hydroxylamine hydrochloride solution. A typical molar ratio is 1:2 (PEG:hydroxylamine).

-

Incubate the reaction mixture for 1-2 hours at room temperature to ensure complete deprotection. The resulting solution contains the activated Thiol-PEG20-alcohol.

-

-

Conjugation to the Target Protein:

-

Add the freshly deprotected Thiol-PEG20-alcohol solution to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is generally recommended to achieve high modification efficiency.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as β-mercaptoethanol or N-acetylcysteine to a final concentration of 10-20 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove excess, unreacted PEG reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Analysis of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the addition of the PEG linker.

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the exact mass of the PEGylated protein and determine the degree of PEGylation.

-

Functional Assay: Perform a relevant functional assay to ensure that the modification has not adversely affected the biological activity of the protein.

-

Conclusion

This compound is a valuable tool for the site-specific modification of thiol groups in biomolecules. The S-acetyl protecting group provides stability and allows for controlled deprotection, while the PEG20 linker enhances the physicochemical properties of the target molecule. By following the detailed mechanism and protocols outlined in this guide, researchers can effectively utilize this reagent to develop novel bioconjugates for a wide range of applications in research, diagnostics, and drug development.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of S-acetyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of S-acetyl-PEG20-alcohol in aqueous buffers. This information is critical for researchers utilizing this heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the behavior of this key building block in aqueous media is paramount for designing robust experimental protocols and ensuring the efficacy and reproducibility of subsequent applications.

Physicochemical Properties and Solubility Profile

Table 1: Estimated Aqueous Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Estimated Solubility | Citation |

| This compound | Water | 25 | High (likely >100 mg/mL) | General knowledge on PEG solubility |

| Polyethylene (B3416737) glycol 8000 | Water | 20 | ~630 mg/mL | [1] |

The hydrophilic nature of the PEG linker is intended to increase the water solubility of the final PROTAC molecule, which often includes hydrophobic ligands for the target protein and the E3 ligase[2].

Stability in Aqueous Buffers: The Thioester Bond

The critical functional group for stability considerations in this compound is the thioester linkage. Thioesters are known to be susceptible to hydrolysis, a reaction that cleaves the bond to yield a thiol and a carboxylic acid. The rate of this hydrolysis is significantly influenced by the pH of the aqueous buffer.

pH-Dependent Hydrolysis

Generally, thioester hydrolysis is catalyzed by both acid and base, but the base-catalyzed reaction is typically much faster. Therefore, the stability of this compound is expected to decrease as the pH of the buffer increases. At neutral pH, the hydrolysis of simple thioesters is relatively slow. For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days, which suggests that this compound will exhibit reasonable stability under standard physiological buffer conditions for typical experimental timescales[3].

Table 2: Stability Data for a Model Thioester Compound in Aqueous Solution

| Compound | pH | Temperature (°C) | Half-life for Hydrolysis | Citation |

| S-methyl thioacetate | 7 | 23 | 155 days | [3] |

It is important to note that the PEG chain in this compound may have a minor influence on the intrinsic reactivity of the thioester bond due to steric hindrance or local solvent effects, but the general trend of pH-dependent stability will hold.

Influence of Nucleophiles

The thioester bond is also susceptible to nucleophilic attack by other species present in the buffer, most notably thiols. In biological contexts, this can include reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which is present at millimolar concentrations within cells. This reactivity is a key feature in some drug delivery systems designed for reduction-responsive release[4].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in aqueous buffers. These are generalized protocols that can be adapted to specific laboratory conditions and analytical instrumentation.

Protocol for Determining Aqueous Solubility

Objective: To determine the quantitative aqueous solubility of this compound in a specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) as PEG compounds lack a strong UV chromophore[4][5].

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

-

Add a defined volume of the aqueous buffer (e.g., 1 mL) to each vial.

-

Tightly cap the vials and vortex vigorously for 2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to ensure that excess solid is still present, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the pellet.

-

Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC method. A reversed-phase column suitable for polar molecules is recommended.

-

Prepare a standard curve of this compound of known concentrations in the same buffer to quantify the concentration in the saturated solution.

-

-

Calculation:

-

Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

-

Protocol for Stability Assessment via Hydrolysis

Objective: To determine the rate of hydrolysis of this compound in aqueous buffers at different pH values.

Materials:

-

This compound

-

Aqueous buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0)

-

Thermostatic incubator

-

HPLC system with a suitable detector

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.

-

In separate vials, add the aqueous buffer of a specific pH.

-

Initiate the stability study by adding a small volume of the this compound stock solution to each buffer vial to achieve a final concentration within the analytical range (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

-

-

Time-Course Analysis:

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Immediately quench the hydrolysis reaction by diluting the aliquot into a vial containing the quenching solution. This will stop further degradation by denaturing any potential contaminants and preparing the sample for analysis.

-

-

Quantification:

-

Analyze the quenched samples by a validated HPLC method to measure the remaining concentration of this compound.

-

The appearance of the hydrolysis product (S-thiol-PEG20-alcohol and acetic acid) can also be monitored if analytical standards are available.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate of degradation. For a first-order reaction, the natural logarithm of the concentration versus time will be linear. The slope of this line will be the negative of the rate constant (k).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Signaling Pathways and Experimental Workflows

This compound is a critical component in the construction of PROTACs. The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and evaluation.

Caption: Mechanism of Action for a PROTAC.

The diagram above illustrates the general mechanism of a PROTAC, which is composed of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker such as one derived from this compound. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome[6].

Caption: General Experimental Workflow.

This flowchart outlines a typical experimental workflow, starting with the modification of this compound and its subsequent conjugation to the respective ligands to form the final PROTAC molecule. The synthesized PROTAC is then subjected to a series of in vitro evaluations, including solubility and stability testing in aqueous buffers, to ensure its suitability for cell-based and further downstream applications.

References

In-Depth Technical Guide: S-acetyl-PEG20-alcohol in Proteolysis Targeting Chimera (PROTAC) Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG20-alcohol, a heterobifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, its critical role in PROTAC design, and provides representative experimental protocols for its application.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) based linker that offers a balance of hydrophilicity and a defined spacer length, which are critical parameters in the optimization of PROTAC efficacy. The terminal S-acetyl group serves as a protected thiol, which can be deprotected to reveal a reactive sulfhydryl group for conjugation, while the alcohol moiety provides a site for further chemical modification.

| Property | Value | Source |

| Molecular Weight | 957.17 g/mol | [1][2][3] |

| Molecular Formula | C42H84O21S | [1][2] |

| CAS Number | MFCD21363272 | [4] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[5][6][7][8] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[7][8][9][10]

The PEG component of this compound enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[5][6][][12][13] The length of the PEG chain is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair to ensure the proper orientation and proximity for efficient ubiquitin transfer.[9][10]

Experimental Protocols: Synthesis of a PROTAC Using a PEG Linker

The following is a representative protocol for the synthesis of a PROTAC utilizing a bifunctional PEG linker. This protocol outlines the general steps of amide bond formation and "click chemistry," which are common strategies in PROTAC assembly.[14] This serves as a foundational method that can be adapted for this compound.

Protocol: Two-Step PROTAC Synthesis

Step 1: Amide Coupling of E3 Ligase Ligand to a Bifunctional PEG Linker

This step involves the coupling of an E3 ligase ligand (e.g., with an amine functionality) to a PEG linker with a carboxylic acid and an azide (B81097) group (e.g., HOOC-PEGn-N3).

-

Reagents and Materials:

-

E3 ligase ligand-NH2 (1.0 eq)

-

HOOC-PEGn-N3 (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the E3 ligase ligand-NH2 and HOOC-PEGn-N3 in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, the reaction mixture is typically purified by preparative HPLC (High-Performance Liquid Chromatography) to yield the E3 ligase-PEGn-N3 intermediate.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Attach the Target Protein Ligand

This "click chemistry" step conjugates the azide-functionalized intermediate from Step 1 with a target protein ligand that has been modified to contain an alkyne group.[][14]

-

Reagents and Materials:

-

E3 ligase-PEGn-N3 (1.0 eq)

-

Target Protein Ligand-Alkyne (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve the E3 ligase-PEGn-N3 and the Target Protein Ligand-Alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the final PROTAC product is purified, typically by preparative HPLC.

-

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its defined length, hydrophilic nature, and orthogonal reactive handles make it a versatile building block for researchers aiming to optimize the performance of their protein degraders. The provided protocols and diagrams offer a foundational understanding for the rational design and synthesis of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will remain a cornerstone of successful drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. International Laboratory USA [intlab.org]

- 5. precisepeg.com [precisepeg.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. researchgate.net [researchgate.net]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. S-acetyl-PEG20-alcohol_新研博美 [xinyanbm.com]

- 14. benchchem.com [benchchem.com]

The Strategic Advantage of S-acetyl-PEG20-alcohol in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. Among the diverse array of available linker technologies, S-acetyl-PEG20-alcohol has emerged as a strategic tool, offering a unique combination of properties that address key challenges in bioconjugation. This technical guide provides a comprehensive overview of the core advantages of this compound, supported by experimental insights and detailed methodologies, to empower researchers in the rational design of next-generation bioconjugates.

Core Advantages of the S-acetyl Protected Thiol Group

The thiol group (-SH) of cysteine residues is a prime target for bioconjugation due to its high nucleophilicity and relative scarcity on protein surfaces, allowing for site-specific modifications. However, the free thiol is susceptible to oxidation, leading to the formation of disulfide bonds and other unwanted side reactions. The S-acetyl group serves as a robust protecting group for the thiol, offering several key advantages:

-

Enhanced Stability and Control: The S-acetyl group effectively masks the reactive thiol, preventing premature reactions and ensuring the stability of the linker during synthesis, purification, and storage.[1] This controlled reactivity is paramount for achieving high yields and homogeneity in the final bioconjugate.

-

Prevention of Unwanted Side Reactions: By protecting the thiol, the S-acetyl group mitigates the risk of unintended disulfide bond formation, both intramolecularly and intermolecularly, which can lead to protein aggregation and loss of biological activity.[1]

-

Facilitation of Multi-Step Syntheses: The stability of the S-acetyl group under various reaction conditions allows for its seamless integration into complex, multi-step synthetic routes, providing greater flexibility in the design of intricate bioconjugates.[1]

The Pivotal Role of the PEG20 Linker

Polyethylene glycol (PEG) has become an indispensable component in the design of modern biotherapeutics. The incorporation of a 20-unit PEG chain in this compound imparts several beneficial properties to the resulting bioconjugate:

-

Improved Hydrophilicity and Solubility: Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments. The hydrophilic PEG20 chain significantly enhances the overall water solubility of the bioconjugate, preventing aggregation and improving its handling and formulation characteristics.[2][3]

-

Enhanced Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[4] This prolonged systemic exposure can lead to improved therapeutic efficacy.

-

Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the bioconjugate, potentially masking immunogenic epitopes and reducing the likelihood of an immune response.[4]

-

Optimized Spatial Orientation: The extended PEG20 linker provides a defined and flexible spacer between the biomolecule (e.g., antibody) and the payload (e.g., drug or E3 ligase ligand). This spatial separation can be crucial for minimizing steric hindrance and ensuring that both components can effectively interact with their respective targets.[3]

Quantitative Data on PEG Linker Performance

The length of the PEG chain is a critical parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize the general trends observed with varying PEG linker lengths in ADCs, providing a rationale for the selection of a 20-unit PEG chain.

| PEG Linker Length | In Vitro Potency | In Vivo Efficacy | Plasma Clearance | Aggregation Propensity |

| Short (n < 8) | High | Moderate | High | High (with hydrophobic drugs) |

| Medium (n = 8-12) | High to Moderate | High | Moderate | Moderate |

| Long (n > 12) | Moderate | High | Low | Low |

Table 1: Impact of PEG Linker Length on ADC Performance. This table illustrates the general trade-offs associated with different PEG chain lengths. While shorter linkers may offer higher in vitro potency, longer linkers, such as PEG20, generally provide superior in vivo performance due to improved pharmacokinetics and reduced aggregation.[4]

| Property | Short PEG Linkers (n < 8) | Long PEG Linkers (n > 12) |

| Solubility | Moderate improvement | Significant improvement |

| Stability | Generally high | High |

| Pharmacokinetics | Shorter half-life | Longer half-life |

| Immunogenicity | Potential for higher immunogenicity | Reduced immunogenicity |

| Steric Hindrance | May be a concern for bulky payloads | Reduced steric hindrance |

Table 2: Qualitative Comparison of Short versus Long PEG Linkers. This table highlights the key advantages of employing a longer PEG chain, such as that in this compound, for enhancing the overall properties of the bioconjugate.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing this compound for bioconjugation.

Deprotection of the S-acetyl Group

Objective: To efficiently remove the S-acetyl protecting group to generate a free, reactive thiol.

Materials:

-

This compound

-

Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Ethylenediaminetetraacetic acid (EDTA)

-

Degassed buffers

Protocol:

-

Prepare the Deprotection Buffer: Prepare a solution of 50 mM hydroxylamine hydrochloride in PBS containing 5 mM EDTA. Ensure the buffer is thoroughly degassed by sparging with nitrogen or argon to prevent oxidation of the liberated thiol.

-

Dissolve this compound: Dissolve the this compound in the deprotection buffer to a final concentration of 10-20 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Purification (Optional but Recommended): The deprotected linker can be used directly in the subsequent conjugation reaction. However, for applications requiring a purified linker, the deprotected product can be purified using a desalting column (e.g., PD-10) equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA).

Thiol-Maleimide Conjugation

Objective: To covalently attach the deprotected this compound to a maleimide-functionalized biomolecule (e.g., protein, antibody).

Materials:

-

Deprotected PEG20-thiol (from section 4.1)

-

Maleimide-functionalized biomolecule

-

Reaction Buffer: PBS, pH 6.5-7.5, containing 1 mM EDTA (degassed)

Protocol:

-

Prepare the Biomolecule: Dissolve the maleimide-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Initiate the Conjugation: Add a 5-20 molar excess of the freshly deprotected PEG20-thiol to the biomolecule solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored using techniques such as SDS-PAGE or mass spectrometry.

-

Quenching (Optional): To quench any unreacted maleimide (B117702) groups, a small molecule thiol such as N-acetylcysteine can be added to the reaction mixture.

-

Purification of the Bioconjugate: Remove the excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Visualization of Key Processes

The following diagrams illustrate the logical relationships and workflows central to the application of this compound in bioconjugation.

Caption: General workflow for bioconjugation.

Caption: PROTAC synthesis using this compound.

Conclusion

This compound offers a compelling set of advantages for researchers engaged in the development of advanced bioconjugates. The strategic use of an S-acetyl protecting group ensures controlled reactivity and stability, while the 20-unit PEG linker provides significant benefits in terms of solubility, pharmacokinetics, and reduced immunogenicity. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for the successful implementation of this compound in the synthesis of next-generation ADCs, PROTACs, and other targeted therapeutics. The rational selection of this linker can ultimately contribute to the development of more effective and safer biopharmaceuticals.

References

An In-depth Technical Guide to the Applications of S-acetyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-acetyl-PEG20-alcohol, a heterobifunctional linker, and its applications in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the core functionalities, experimental protocols, and relevant data to facilitate its use in research and development.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is functionalized with an S-acetyl-protected thiol group at one end and a hydroxyl (alcohol) group at the other. The 20-unit PEG chain imparts significant hydrophilicity to the molecules it is incorporated into, which can enhance solubility, improve pharmacokinetic profiles, and reduce non-specific binding of the final conjugate.

The key functional groups of this compound are:

-

S-acetyl Group: This group serves as a stable protecting group for a thiol (sulfhydryl) group. Deprotection under mild basic conditions reveals a reactive thiol, which can then be used for conjugation, most commonly through a Michael addition reaction with a maleimide-functionalized molecule.

-

Hydroxyl (Alcohol) Group: The terminal alcohol can be activated or modified for subsequent conjugation reactions, such as esterification or conversion to an azide (B81097) or alkyne for click chemistry.

-

PEG20 Linker: The long, flexible PEG chain provides a desirable spatial separation between the two conjugated moieties, which is often crucial for biological activity, particularly in the formation of the ternary complex in PROTACs.

Core Applications

The unique bifunctional nature of this compound makes it a versatile tool in bioconjugation and drug delivery.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. This compound is an ideal candidate for the linker component.

The typical synthetic strategy involves:

-

Reacting the alcohol terminus of this compound with a warhead or an E3 ligase ligand.

-

Deprotecting the S-acetyl group to expose the thiol.

-

Conjugating the free thiol with the other binding moiety, often functionalized with a maleimide (B117702) group.

The long PEG20 chain can be advantageous in spanning the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex for ubiquitination and subsequent degradation.

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to attach a cytotoxic payload to an antibody. A common approach is to first conjugate the payload to the linker and then attach the linker-payload complex to the antibody. The deprotected thiol on the linker can react with engineered cysteines on the antibody or with interchain disulfides that have been partially reduced. The hydrophilicity of the PEG20 linker can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.

Quantitative Data

Due to the proprietary nature of drug development and the specificity of linkers to particular applications, publicly available data for PROTACs and ADCs utilizing the precise this compound linker is limited. The following tables present representative data for PROTACs with long-chain PEG linkers to illustrate the typical parameters and values obtained in such studies. These values should be considered illustrative and will vary depending on the specific target, ligands, and cell line used.

Table 1: Representative Degradation Efficacy of a Hypothetical PROTAC Utilizing a Long-Chain PEG Linker

| Parameter | Value | Cell Line | Target Protein | E3 Ligase |

| DC50 (nM) | 15 | MCF-7 | BRD4 | VHL |

| Dmax (%) | >95 | MCF-7 | BRD4 | VHL |

| DC50 (nM) | 25 | HeLa | BRD4 | VHL |

| Dmax (%) | >90 | HeLa | BRD4 | VHL |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Pharmacokinetic Properties of a Hypothetical PROTAC with a PEG Linker

| Parameter | Value | Species | Dosing Route |

| Half-life (t1/2, h) | 8.5 | Mouse | Intravenous |

| Clearance (mL/min/kg) | 25 | Mouse | Intravenous |

| Volume of Distribution (Vd, L/kg) | 2.1 | Mouse | Intravenous |

| Bioavailability (%) | 20 | Mouse | Oral |

Experimental Protocols

The following are detailed, representative protocols for the application of this compound. Note: These are generalized methods and may require optimization for specific molecules and experimental conditions.

This protocol describes the removal of the acetyl group to generate a free thiol.

-

Dissolution: Dissolve the S-acetyl-PEG20-functionalized compound (1 equivalent) in a degassed solvent mixture, such as 1:1 methanol/water or DMF.

-

Base Addition: Add a mild base, such as hydroxylamine (B1172632) hydrochloride (2-4 equivalents) and a non-nucleophilic base like triethylamine (B128534) or DIPEA (4-8 equivalents). Alternatively, sodium hydroxide (B78521) (0.5 M aqueous solution) can be used at a final concentration of 50 mM.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the loss of the acetyl group (mass decrease of 42 Da).

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl) to a pH of ~7.

-

Purification: The deprotected product can be used immediately in the next step or purified by reverse-phase HPLC.

This protocol outlines the final step in synthesizing a PROTAC by conjugating a thiol-functionalized component to a maleimide-functionalized component.

-

Preparation: Have the two components ready:

-

Component A: E3 ligase ligand functionalized with a maleimide group.

-

Component B: Target protein ligand functionalized with a deprotected thiol-PEG20 linker.

-

-

Dissolution: Dissolve Component A (1 equivalent) in a degassed, aprotic solvent such as DMF or DMSO.

-

Addition of Component B: Add a solution of Component B (1.1 equivalents) in the same solvent to the solution of Component A.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PROTAC product by preparative reverse-phase HPLC.

This protocol is for determining the DC50 and Dmax of a synthesized PROTAC.

-

Cell Culture: Plate the desired cell line in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis and evaluation.

Caption: Logical steps in Antibody-Drug Conjugate (ADC) synthesis.

An In-depth Technical Guide to the S-acetyl Protecting Group in PEGylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the S-acetyl protecting group's role in polyethylene (B3416737) glycol (PEG) conjugation (PEGylation). It covers the underlying chemistry, detailed experimental procedures, and analytical techniques pertinent to researchers in drug development and bioconjugation.

Introduction to S-acetyl PEGylation

PEGylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules by covalently attaching PEG chains. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity.[1]

A key challenge in bioconjugation is the controlled and specific introduction of reactive functional groups. Thiols (sulfhydryl groups, -SH) are particularly valuable for site-specific conjugation due to their high reactivity towards specific reagents like maleimides. However, the thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and other unwanted side reactions.[2] To circumvent this, a protecting group is often employed. The S-acetyl group is a commonly used protecting group for thiols in PEGylation due to its stability under various reaction conditions and its facile removal under mild, specific conditions.[2]

S-acetyl-PEG reagents allow for the introduction of a protected thiol group onto a biomolecule, typically by targeting primary amines such as the N-terminus or the side chain of lysine (B10760008) residues.[3][4] The protected molecule can be purified and stored, and the reactive thiol can be regenerated when needed for subsequent conjugation steps.[3][4]

The Chemistry of S-acetyl Protection and Deprotection

The core of S-acetyl PEGylation lies in the thioester linkage of the acetyl group to the sulfur atom of a thiol. This thioester is stable under typical physiological conditions and during the initial conjugation reaction but can be selectively cleaved to reveal the free thiol.

Introduction of the S-acetyl Protected Thiol

The most common method for introducing an S-acetyl protected thiol onto a protein or peptide is through the use of N-succinimidyl S-acetylthioacetate (SATA) or its PEGylated derivatives, such as SAT(PEG)n.[3][4] These reagents feature an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines at a pH range of 7-9 to form a stable amide bond.[4][5]

Caption: Reaction of a primary amine on a protein with a SATA-PEG reagent.

Deprotection to Generate a Free Thiol

The removal of the S-acetyl group is typically achieved by nucleophilic attack on the carbonyl carbon of the thioester. The most common deprotecting agent is hydroxylamine (B1172632) (NH₂OH), which is effective at a pH of 7.2-7.5.[2][3][4] This method is mild and selective, minimizing damage to the biomolecule.

Caption: Deprotection of the S-acetyl group using hydroxylamine.

Quantitative Data

The efficiency of S-acetyl PEGylation and deprotection can be influenced by several factors. The following tables summarize key quantitative parameters.

| Parameter | Condition | Result | Reference |

| Yield of Mono-PEGylated Product | PEG/protein molar ratio of 10/1, pH 6, 8 hours | > 40% | [6] |

| PEG/protein molar ratio of 5:1, pH 6, 8 hours | 46.1% mono-PEGylated, 11.4% di-PEGylated | [6] | |

| Yield of Introduced SH Groups | SATA to BSA ratio of 25:1 | 21 SH groups per BSA molecule | [7] |

| SATA to BSA ratio of 250:1 | 33 SH groups per BSA molecule | [7] | |

| Deprotection Conditions | 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.2-7.5 | Effective deprotection | [2] |

| 0.02 M Hydroxylamine | Effective deprotection | [7] |

Table 1: Reaction Yields and Conditions

| Analytical Technique | Application | Key Findings | References |

| RP-HPLC | Separation of PEGylated proteins | Excellent selectivity for positional isomers. C4 and C18 columns are effective. | [][9][10] |

| SEC | Purification | Efficient removal of unreacted PEG and native protein. | [] |

| IEX | Purification | Separation of positional isomers based on charge differences. | [] |

| Mass Spectrometry (ESI-MS, MALDI) | Characterization | Accurate determination of average molecular weight and degree of PEGylation. | [11][12] |

| NMR Spectroscopy | Characterization | Quantifies degree of PEGylation and assesses higher-order structure. | [11][13][14] |

Table 2: Analytical Methods for Characterization

Experimental Protocols

This section provides detailed methodologies for the key steps in S-acetyl PEGylation.

General Workflow

Caption: General experimental workflow for S-acetyl PEGylation.

Protocol 1: Introduction of Protected Thiol using SATA-PEG

Materials:

-

Protein of interest

-

SATA-PEG reagent

-

Amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

SATA-PEG Solution: Immediately before use, dissolve the SATA-PEG reagent in anhydrous DMSO to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL DMSO).[4]

-

Reaction: Add a 5- to 20-fold molar excess of the SATA-PEG solution to the protein solution. The exact ratio should be optimized for the specific protein to achieve the desired degree of modification.[4][7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4]

-

Purification: Remove excess, unreacted SATA-PEG reagent and the N-hydroxysuccinimide by-product using a desalting column equilibrated with the reaction buffer.[7] The resulting S-acetylated PEGylated protein can be stored for future use.

Protocol 2: Deprotection of the S-acetyl Group

Materials:

-

S-acetylated PEGylated protein

-

Deacetylation Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.[2]

-

Desalting column

Procedure:

-

Buffer Exchange: If necessary, exchange the buffer of the S-acetylated protein solution to the deacetylation buffer.

-

Deprotection Reaction: Add the deacetylation buffer to the protein solution. A common approach is to add 1/10th volume of a 10X deacetylation buffer stock.

-

Incubation: Incubate the reaction at room temperature for 2 hours.[7]

-

Purification: Immediately remove the hydroxylamine and other reaction components by passing the solution through a desalting column equilibrated with a suitable buffer for the downstream application.

Purification and Characterization

-

Purification: As indicated in Table 2, a variety of chromatography techniques can be employed. For analytical separation of isomers and high-purity preparations, RP-HPLC is often the method of choice.[][9][10] SEC is effective for removing reagents of significantly different molecular weights.[]

-

Characterization: The extent of PEGylation can be assessed by SDS-PAGE, which will show an increase in apparent molecular weight. Mass spectrometry provides a precise measurement of the mass increase, confirming the number of PEG chains attached.[11][12] NMR can be used for detailed structural characterization.[11][13][14] The presence of a free thiol after deprotection can be quantified using Ellman's reagent (DTNB).[7]

Applications in Drug Delivery

The ability to introduce a reactive thiol at a specific site on a biomolecule opens up numerous possibilities for advanced drug delivery systems.

Site-Specific Conjugation to Drug Carriers

The generated free thiol on the PEGylated protein can be used for covalent attachment to various drug delivery platforms, such as nanoparticles, liposomes, or other polymers that have been functionalized with thiol-reactive groups like maleimides.

Caption: Workflow for conjugating a thiol-PEGylated protein to a nanoparticle.

This strategy allows for the precise orientation and attachment of targeting ligands (e.g., antibodies or antibody fragments) to the surface of a drug carrier, enhancing its specificity for target cells or tissues.

Conclusion

The S-acetyl group serves as a reliable and versatile tool for the protection of thiols in PEGylation chemistry. Its stability and the mild conditions required for its removal make it highly suitable for use with sensitive biomolecules. By providing a method for the controlled introduction of a reactive sulfhydryl group, S-acetyl PEGylation facilitates the development of sophisticated, site-specifically modified biotherapeutics and drug delivery systems. A thorough understanding of the reaction conditions, purification techniques, and analytical methods is crucial for the successful implementation of this valuable bioconjugation strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. store.sangon.com [store.sangon.com]

- 3. cephamls.com [cephamls.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. cyanagen.com [cyanagen.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 9. blob.phenomenex.com [blob.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

In-Depth Technical Guide to Research-Grade S-acetyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of research-grade S-acetyl-PEG20-alcohol, a versatile bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the compound's properties, commercial availability, and methodologies for its application in chemical biology and drug discovery.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal S-acetyl protected thiol group and a terminal hydroxyl group, separated by a 20-unit PEG chain. The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected to reveal a reactive sulfhydryl group. The hydroxyl group offers a convenient handle for conjugation to various molecules. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] Its primary application lies in the synthesis of PROTACs, where it acts as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][3][]

Commercial Suppliers and Specifications

Several commercial suppliers offer research-grade this compound. The quality and specifications from these suppliers are generally high, catering to the stringent requirements of biomedical research.

| Supplier | Molecular Weight ( g/mol ) | Purity | Catalog Number (Example) |

| MedchemExpress | 957.17 | ≥95% | HY-141344 |

| Santa Cruz Biotechnology | 957.17 | ≥95% | sc-485303 |

| TargetMol | 957.2 | ≥95% | T18657 |

| AxisPharm | 957.17 | ≥95% | AP11423 |

Note: This table is not exhaustive and other suppliers may be available. Purity and other specifications should be confirmed by consulting the certificate of analysis for a specific lot.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental applications of this compound.

Deprotection of the S-acetyl Group to Yield a Free Thiol

The generation of a free thiol from the S-acetyl protected precursor is a critical step for subsequent conjugation reactions. A common and effective method involves hydroxylamine-mediated deprotection.

Materials:

-

This compound

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of methanol (B129727) and a degassed buffer like phosphate (B84403) buffer pH 8)

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Add a solution of hydroxylamine hydrochloride (typically 1.5 to 3 equivalents) to the reaction mixture. If using a buffer, ensure it is degassed to prevent disulfide bond formation.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, the thiol-PEG20-alcohol, can be purified by flash column chromatography if necessary.

Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for incorporating the this compound linker into a PROTAC molecule. This typically involves a two-step process: first, conjugation of the alcohol terminus of the linker to one of the PROTAC ligands, followed by deprotection of the S-acetyl group and conjugation to the second ligand.

Step 1: Conjugation of the Alcohol Terminus

This step often involves the activation of a carboxylic acid on the target protein ligand or the E3 ligase ligand, followed by an esterification or amidation reaction with the hydroxyl group of this compound. Here, we describe a common amide bond formation using a peptide coupling reagent.

Materials:

-

Carboxylic acid-functionalized ligand (Target protein binder or E3 ligase binder)

-

This compound

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous DMF

-

Inert gas

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.

-

Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Step 2: Deprotection and Conjugation of the Thiol Terminus

The product from Step 1, which now contains the S-acetyl-PEG20-linker, is then deprotected to reveal the free thiol, which is subsequently reacted with the second ligand (functionalized with a thiol-reactive group, such as a maleimide (B117702) or an alkyl halide).

Procedure:

-

Deprotect the S-acetyl group of the conjugate from Step 1 using the hydroxylamine protocol described in Section 3.1.

-

Dissolve the resulting thiol-PEG20-conjugate in a suitable degassed solvent.

-

Add the second ligand, which has been functionalized with a thiol-reactive group (e.g., maleimide-functionalized ligand).

-

Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the construction of PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation.

The PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated below. The PROTAC molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.

Caption: Experimental workflow for PROTAC development.

Logical Relationship of Linker Properties and PROTAC Activity

The properties of the linker, including its length and composition, are critical for the efficacy of the PROTAC. The this compound provides a long and flexible linker, which can be advantageous in many systems.

Caption: Influence of linker properties on PROTAC activity.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, commercial availability, and versatile reactivity make it a key component in the synthesis of complex molecules like PROTACs. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this linker in the development of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers such as this compound will be paramount in advancing new therapeutic modalities.

References

The Strategic Imperative of S-acetyl-PEG20-alcohol as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary